5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde
Description
This compound is a pyridine derivative featuring a bromine atom at the 5-position, a substituted benzyloxy group at the 3-position, and a carbaldehyde functional group at the 2-position. The benzyloxy substituent consists of a 3-chloro-5-(trifluoromethyl)phenyl moiety, which introduces significant steric bulk and electron-withdrawing properties. Such structural features are common in medicinal chemistry and agrochemical research, where trifluoromethyl and halogen groups are leveraged for their metabolic stability and lipophilicity .
Key properties include:
- Molecular Formula: C₁₄H₈BrClF₃NO₂ (inferred from analogous structures in and ).
- Molecular Weight: ~414.57 g/mol (calculated based on substituent contributions).
Properties
Molecular Formula |
C14H8BrClF3NO2 |
|---|---|
Molecular Weight |
394.57 g/mol |
IUPAC Name |
5-bromo-3-[[3-chloro-5-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-10-4-13(12(6-21)20-5-10)22-7-8-1-9(14(17,18)19)3-11(16)2-8/h1-6H,7H2 |
InChI Key |
ZYVHZPTVMPWSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)COC2=C(N=CC(=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The process might include continuous flow reactors to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carboxylic acid.
Reduction: 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, electronic, and functional attributes of the target compound with analogous pyridine derivatives:
Key Observations:
The trimethylsilyl group in ’s compound facilitates silicon-based cross-coupling reactions, absent in the target compound .
Bioactivity and Applications :
- The nitro-substituted analog () is documented as a crystallography ligand, suggesting utility in structural biology. In contrast, the target compound’s trifluoromethyl group may improve metabolic stability in drug candidates .
- Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry for their improved pharmacokinetic profiles, but the target compound’s bulkier substituents may limit solubility compared to smaller derivatives .
Synthetic Versatility :
- The aldehyde group in the target compound and ’s benzaldehyde derivative enables condensation reactions (e.g., Schiff base formation), though steric hindrance from the 3-substituent may slow kinetics compared to less hindered analogs .
Research Findings and Implications
Protease Inhibition Potential: Analogs like S7h () with triarylpyridinone cores and trifluoromethyl/chloro substituents exhibit inhibitory activity against viral proteases. The target compound’s aldehyde group could act as a covalent inhibitor by forming reversible bonds with catalytic cysteine residues .
Solubility Challenges :
While the trifluoromethyl group improves lipophilicity, the bulky 3-substituent may reduce aqueous solubility—a common issue in halogenated pyridines. Derivatives with methoxy groups () show better solubility but lower metabolic stability .
Comparative Reactivity : Bromine at the 5-position (shared across –7) allows for Suzuki-Miyaura cross-coupling, but competing reactivity at the aldehyde group necessitates protective strategies during synthesis .
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